molecular formula C15H21Cl2N3O B2898404 2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride CAS No. 2379946-48-0

2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride

Cat. No. B2898404
M. Wt: 330.25
InChI Key: PCBASAXJGMGGSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride is a derivative of quinazolinone . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .


Synthesis Analysis

Quinazolinones can be synthesized through various methods. One efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation . Another method involves the amidation of the anthranilic acid ester using 2-chloroacetylchloride to obtain the amide derivative, which is then allowed to react with NaI .


Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. For instance, the amino group of the anthranilamide can undergo a Michael addition to the triple bond of the ketoalkyne to generate the enaminone intermediate. This intermediate can then undergo acid-catalyzed intramolecular cyclization with subsequent C-C bond cleavage to afford the final product .

Scientific Research Applications

Antimicrobial Applications

Quinazolinone derivatives, including “2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4(3H)-one dihydrochloride”, have been found to exhibit broad-spectrum antimicrobial activity . These compounds have been used in the development of new drugs to manage infectious diseases .

Anti-Biofilm Applications

Some quinazolinone derivatives have shown potential in inhibiting biofilm formation, particularly in Pseudomonas aeruginosa . This could be a promising area of application for “2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4(3H)-one dihydrochloride”.

Anti-Virulence Applications

Compounds like “2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4(3H)-one dihydrochloride” have been found to decrease virulence factors in bacteria at low concentrations without affecting bacterial growth . This makes them potential candidates for the development of anti-virulence agents.

Anti-Cancer Applications

Quinazolinone derivatives have shown potential in the treatment of various types of cancers . Further research could explore the potential of “2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4(3H)-one dihydrochloride” in this area.

Anti-Inflammatory Applications

Quinazolinone derivatives have been found to exhibit anti-inflammatory properties . This suggests that “2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4(3H)-one dihydrochloride” could potentially be used in the treatment of inflammatory conditions.

Anti-Convulsant Applications

Quinazolinone derivatives have also been studied for their anticonvulsant activities . This could be another potential application for “2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4(3H)-one dihydrochloride”.

properties

IUPAC Name

2-methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O.2ClH/c1-11-17-14-5-3-2-4-13(14)15(19)18(11)10-12-6-8-16-9-7-12;;/h2-5,12,16H,6-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBASAXJGMGGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4(3H)-one dihydrochloride

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